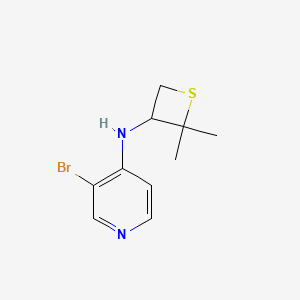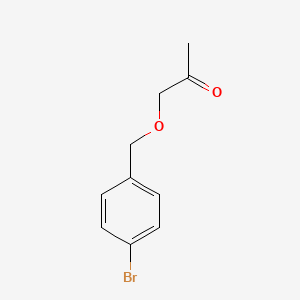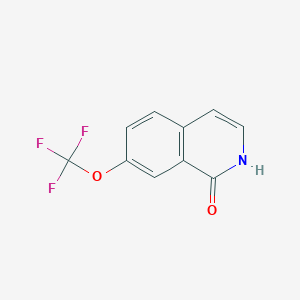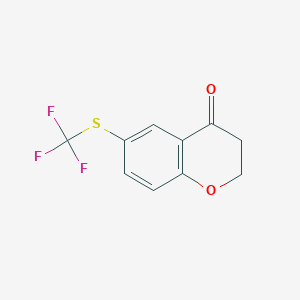
3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine is a heterocyclic organic compound that features a bromine atom, a pyridine ring, and a thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine typically involves multiple steps, starting with the preparation of the pyridine ring and the thietane ring separately, followed by their coupling. One common method involves the bromination of pyridin-4-amine to introduce the bromine atom at the 3-position. The thietane ring can be synthesized through a cyclization reaction involving a suitable precursor. The final step involves coupling the brominated pyridine with the thietane ring under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can help in making the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation and Reduction Reactions: Products include oxides and reduced amines.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the thietane ring can play crucial roles in binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(2,3-dimethylbutan-2-yl)aniline: Similar in structure but with different substituents on the nitrogen atom.
N-(2-methylpentan-2-yl)pyridin-3-amine: Similar pyridine ring but different alkyl substituents.
Uniqueness
3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H13BrN2S |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
3-bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine |
InChI |
InChI=1S/C10H13BrN2S/c1-10(2)9(6-14-10)13-8-3-4-12-5-7(8)11/h3-5,9H,6H2,1-2H3,(H,12,13) |
InChI Key |
AUQQIUKXOAFSJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC2=C(C=NC=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12960827.png)
![4-Hydroxybenzo[h]quinolin-2(1H)-one](/img/structure/B12960829.png)

![tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12960835.png)




![2,6,7-Trichlorothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12960849.png)



![4,7-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B12960866.png)

